N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-fluorophenyl)thio]acetamide
描述
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-fluorophenyl)thio]acetamide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for cancer therapy.
作用机制
MLN4924 selectively inhibits the activity of NAE, which is responsible for activating the NEDD8 protein. NEDD8 is a small ubiquitin-like protein that is involved in the regulation of protein degradation through the ubiquitin-proteasome pathway. MLN4924 inhibits the activity of NAE, leading to the accumulation of various proteins, including tumor suppressor proteins, which induces apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also leads to the accumulation of various proteins, including tumor suppressor proteins, leading to the inhibition of cancer cell growth. MLN4924 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
MLN4924 has several advantages for lab experiments, including its selectivity for NAE and its ability to induce apoptosis and cell cycle arrest in cancer cells. However, it also has some limitations, including its potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.
未来方向
There are several future directions for research on MLN4924, including its potential use in combination therapy with other cancer drugs, its optimization for improved pharmacokinetic properties, and its potential for use in other diseases such as neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of MLN4924 and its potential for clinical use.
In conclusion, MLN4924 is a promising candidate for cancer therapy due to its ability to induce apoptosis and cell cycle arrest in cancer cells. Its selectivity for NAE and minimal toxicity in normal cells make it an attractive option for further research and development. Future research on MLN4924 should focus on optimizing its pharmacokinetic properties and exploring its potential for combination therapy with other cancer drugs.
科学研究应用
MLN4924 has been extensively studied for its potential use in cancer therapy. It has been shown to selectively inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This leads to the accumulation of various proteins, including tumor suppressor proteins, leading to apoptosis and cell cycle arrest in cancer cells. MLN4924 has been shown to be effective against a wide range of cancer types, including breast, lung, and prostate cancer.
属性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-fluorophenyl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2S/c19-16-11-14(3-6-17(16)22-7-9-24-10-8-22)21-18(23)12-25-15-4-1-13(20)2-5-15/h1-6,11H,7-10,12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKCNFFGGFARHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。